4-Iodononan-5-one
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Overview
Description
4-Iodononan-5-one is an organic compound characterized by the presence of an iodine atom attached to the fourth carbon of a nonan-5-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodononan-5-one typically involves the iodination of nonan-5-one. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents that facilitate the iodination process can also enhance the overall production.
Chemical Reactions Analysis
Types of Reactions
4-Iodononan-5-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The ketone group in this compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted nonan-5-one derivatives.
Oxidation Reactions: Products include nonanoic acid and other oxidized derivatives.
Reduction Reactions: Products include nonan-5-ol and other reduced derivatives.
Scientific Research Applications
4-Iodononan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Iodononan-5-one involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. In biological systems, it may interact with enzymes that catalyze halogenation or dehalogenation reactions, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromononan-5-one: Similar structure but with a bromine atom instead of iodine.
4-Chlorononan-5-one: Similar structure but with a chlorine atom instead of iodine.
4-Fluorononan-5-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
4-Iodononan-5-one is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in different reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.
Properties
CAS No. |
675132-35-1 |
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Molecular Formula |
C9H17IO |
Molecular Weight |
268.13 g/mol |
IUPAC Name |
4-iodononan-5-one |
InChI |
InChI=1S/C9H17IO/c1-3-5-7-9(11)8(10)6-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
RMHAROWORVFXCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CCC)I |
Origin of Product |
United States |
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